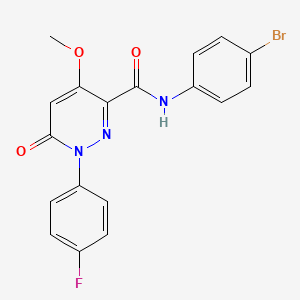![molecular formula C20H16F3N3O B6546001 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole CAS No. 946256-83-3](/img/structure/B6546001.png)
2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole, also known as 5-ethyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)phenyl-1H-indole, is a heterocyclic compound belonging to the class of oxadiazoles. It is a synthetic molecule with a wide range of applications in scientific research. This compound has been extensively studied in the fields of medicinal chemistry, organic synthesis, and materials science. The main focus of
Applications De Recherche Scientifique
2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole,4-oxadiazol-2-yl)-3-(trifluoromethyl)phenyl-1H-indole has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been studied for its potential anti-tumor, anti-inflammatory, and anti-bacterial activities. In organic synthesis, this compound has been studied for its potential applications in the synthesis of other heterocyclic compounds. In materials science, this compound has been studied for its potential applications in the synthesis of organic semiconductors and organic light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole,4-oxadiazol-2-yl)-3-(trifluoromethyl)phenyl-1H-indole is not yet fully understood. However, it is believed that this compound interacts with a variety of targets in the body to produce its desired effects. For example, it is believed that this compound binds to and activates the enzyme cyclooxygenase-2 (COX-2) which is involved in the production of inflammatory mediators. It is also believed that this compound binds to and inhibits the enzyme acetylcholinesterase (AChE) which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound,4-oxadiazol-2-yl)-3-(trifluoromethyl)phenyl-1H-indole are not yet fully understood. However, it is believed that this compound has anti-tumor, anti-inflammatory, and anti-bacterial activities. It is also believed that this compound has the potential to inhibit the enzyme acetylcholinesterase (AChE) which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole,4-oxadiazol-2-yl)-3-(trifluoromethyl)phenyl-1H-indole in laboratory experiments is its availability. This compound is readily available from chemical suppliers and can be synthesized in the laboratory. However, one of the limitations of using this compound in laboratory experiments is its toxicity. This compound is toxic and should be handled with care.
Orientations Futures
The potential future directions for 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole,4-oxadiazol-2-yl)-3-(trifluoromethyl)phenyl-1H-indole include further research into its mechanism of action, its potential applications in medicinal chemistry, organic synthesis, and materials science, and its potential use in the synthesis of other heterocyclic compounds. In addition, further research should be conducted into the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, further research should be conducted into the potential advantages and limitations of using this compound in laboratory experiments.
Méthodes De Synthèse
The synthesis of 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole,4-oxadiazol-2-yl)-3-(trifluoromethyl)phenyl-1H-indole is carried out through a multi-step process. The first step involves the condensation of this compound,4-oxadiazol-2-yl chloride with 3-(trifluoromethyl)phenylmagnesium bromide in the presence of a base to form the desired product. The second step involves the deprotection of the indole ring by treatment with aqueous hydrochloric acid. The third step involves the oxidation of the indole ring using a strong oxidizing agent such as chromium trioxide. The final step involves the purification of the product by recrystallization.
Propriétés
IUPAC Name |
2-ethyl-5-[1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O/c1-2-18-24-25-19(27-18)17-11-14-7-3-4-9-16(14)26(17)12-13-6-5-8-15(10-13)20(21,22)23/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEDCRNURHFFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide](/img/structure/B6545953.png)
![N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-methyl-3-nitrobenzamide](/img/structure/B6545960.png)
![N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide](/img/structure/B6545962.png)
![2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6545974.png)
![2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6545983.png)
![ethyl 2-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate](/img/structure/B6545990.png)
![ethyl 4-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate](/img/structure/B6545991.png)
![methyl 4-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate](/img/structure/B6545995.png)
![2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B6546003.png)
![2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6546008.png)
![2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6546013.png)